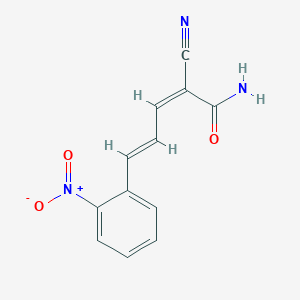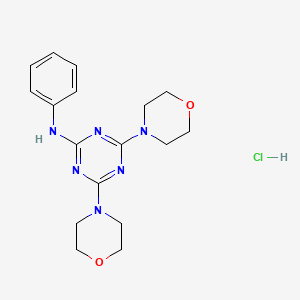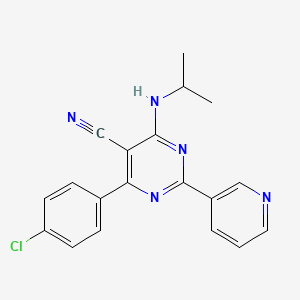
(2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide, also known as CNPPD, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. CNPPD is a member of the cyanoenone family of compounds, which have been shown to possess anti-inflammatory, anti-cancer, and neuroprotective effects.
Applications De Recherche Scientifique
(2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has been used extensively in scientific research due to its potential applications in a variety of fields. One of the most promising areas of research involves the use of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide as an anti-inflammatory agent. Studies have shown that (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has also been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth. In addition, (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has been investigated as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and reduce neuronal cell death.
Mécanisme D'action
The mechanism of action of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide is complex and not fully understood. However, studies have shown that (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant and detoxification responses. Activation of the Nrf2 pathway leads to the upregulation of a variety of genes involved in antioxidant defense, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has also been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
(2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide can induce the expression of antioxidant enzymes such as HO-1 and NQO1, leading to increased cellular antioxidant capacity. In addition, (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has also been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has several advantages as a research tool. It is relatively easy to synthesize, making it readily available for use in experiments. In addition, (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has been shown to have a wide range of potential applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, there are also some limitations associated with the use of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide in lab experiments. For example, the mechanism of action of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide is not fully understood, and more research is needed to elucidate its precise effects on cellular signaling pathways. In addition, (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has not been extensively tested in vivo, and more research is needed to determine its safety and efficacy in animal models.
Orientations Futures
There are several potential future directions for research involving (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide. One area of interest is the development of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide derivatives with improved pharmacokinetic properties and enhanced efficacy. Another area of interest is the investigation of the potential applications of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, more research is needed to elucidate the precise mechanism of action of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide and its effects on cellular signaling pathways. Finally, the safety and efficacy of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide in animal models and human clinical trials should be further investigated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
(2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The resulting product is then treated with acetic anhydride and pyridine to yield (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide. The synthesis of (2Z,4E)-2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide is relatively simple and can be carried out in a few steps, making it an attractive target for chemical synthesis.
Propriétés
IUPAC Name |
(2Z,4E)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c13-8-10(12(14)16)6-3-5-9-4-1-2-7-11(9)15(17)18/h1-7H,(H2,14,16)/b5-3+,10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOKYAKIKIONSK-IYNMRSRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C(/C#N)\C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2941157.png)
![6-chloro-N-[(1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2941158.png)

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2941164.png)

![N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2941166.png)
![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)

![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)
![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2941172.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2941173.png)
![1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2941175.png)
![2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2941176.png)
